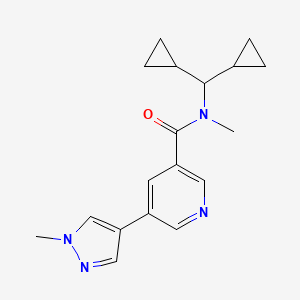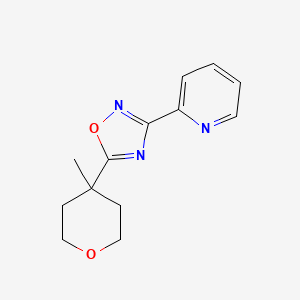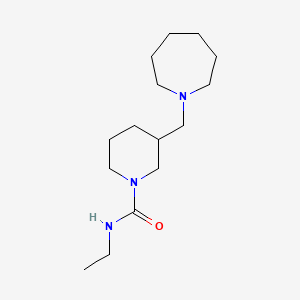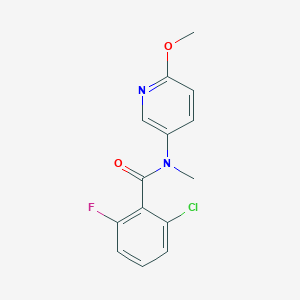![molecular formula C17H20F2N4O B7574322 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide](/img/structure/B7574322.png)
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein called ROS1. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including non-small cell lung cancer (NSCLC). PF-06463922 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for ROS1-positive NSCLC.
Mechanism of Action
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide is a selective inhibitor of ROS1 kinase activity. ROS1 is a receptor tyrosine kinase that is aberrantly activated in various cancers, including NSCLC. Upon binding of its ligand, ROS1 activates downstream signaling pathways that promote cell proliferation and survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide binds to the ATP-binding site of ROS1 and inhibits its kinase activity, thereby blocking downstream signaling and inducing cell cycle arrest and apoptosis in ROS1-positive cancer cells.
Biochemical and Physiological Effects
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to selectively inhibit ROS1 kinase activity in vitro and in vivo. In preclinical models of ROS1-positive NSCLC, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth and prolonged survival. 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for ROS1.
Advantages and Limitations for Lab Experiments
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and formulated for in vitro and in vivo studies. It has shown high selectivity for ROS1 kinase activity and minimal off-target effects on other kinases, making it a useful tool for studying the role of ROS1 in cancer. However, 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has limitations in terms of its specificity for ROS1. It has been shown to inhibit other kinases, such as ALK and MET, at higher concentrations, indicating the need for careful dose optimization in lab experiments.
Future Directions
There are several future directions for the development and application of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in patients with ROS1-positive NSCLC. Second, combination therapies with other targeted agents or immunotherapies are being explored to enhance the efficacy of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in treating ROS1-positive NSCLC. Third, further preclinical studies are needed to investigate the potential of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide in other ROS1-positive cancers, such as glioblastoma and cholangiocarcinoma. Finally, the development of more potent and selective ROS1 inhibitors is needed to overcome the limitations of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide and improve the treatment of ROS1-positive cancers.
Synthesis Methods
The synthesis of 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide involves several steps, starting with the reaction between 2-chloro-4-(difluoromethyl)quinazoline and N-methylcyclohexane-1-carboxamide to form 2-(difluoromethyl)-4-(N-methylcyclohexane-1-carboxamido)quinazoline. This intermediate is then reacted with 4-aminophenol to form 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide, the final product.
Scientific Research Applications
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide has been extensively studied in preclinical models of ROS1-positive NSCLC. In vitro studies have shown that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits ROS1 kinase activity and downstream signaling pathways, leading to cell cycle arrest and apoptosis in ROS1-positive NSCLC cells. In vivo studies using xenograft models have demonstrated that 4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide inhibits tumor growth and prolongs survival in mice with ROS1-positive NSCLC.
properties
IUPAC Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N4O/c1-20-17(24)10-6-8-11(9-7-10)21-15-12-4-2-3-5-13(12)22-16(23-15)14(18)19/h2-5,10-11,14H,6-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAQFRHEEHSFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(difluoromethyl)quinazolin-4-yl]amino]-N-methylcyclohexane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)


![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)

![1-[4-(4-Ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(4-fluorophenoxy)propan-1-one](/img/structure/B7574330.png)



![4-[3-(Azepan-1-ylmethyl)piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B7574353.png)
![2-[[[1-(2-Hydroxyethyl)piperidin-4-yl]methyl-methylamino]methyl]indolizine-1-carbonitrile](/img/structure/B7574361.png)